Boc-Ala-Ala-Phe-pNA
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O7/c1-16(27-22(32)17(2)28-25(35)38-26(3,4)5)23(33)30-21(15-18-9-7-6-8-10-18)24(34)29-19-11-13-20(14-12-19)31(36)37/h6-14,16-17,21H,15H2,1-5H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33)/t16-,17-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJPHPISGAFSU-FIKGOQFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121964 | |
| Record name | L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70968-20-6 | |
| Record name | L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-N-(4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70968-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Development and Design of Boc Ala Ala Phe Pna and Analogous Substrates
Principles of Chromogenic and Fluorogenic Peptide Substrate Design
Chromogenic and fluorogenic substrates are indispensable tools in biochemistry and molecular biology for the detection and quantification of enzyme activity. 5-diagnostics.comnih.gov They are synthetic molecules composed of a peptide sequence, which provides specificity for a target enzyme, linked to a reporter moiety—either a chromophore (color-producing) or a fluorophore (fluorescence-producing). ibresco.comsigmaaldrich.comdcfinechemicals.com The peptide portion is designed to be recognized and cleaved by a specific protease. Upon enzymatic cleavage of a specific amide bond, the reporter group is released, leading to a measurable change in color or fluorescence. dcfinechemicals.comresearchgate.net This change is directly proportional to the enzyme's activity. dcfinechemicals.com
The selection of the reporter group is critical for the sensitivity and utility of the assay. p-Nitroanilide (pNA) is a widely used chromogenic moiety in enzyme assays. sigmaaldrich.commdpi.com The substrate itself, such as Boc-Ala-Ala-Phe-pNA, is nearly colorless. However, when a protease cleaves the amide bond between the C-terminal amino acid (Phenylalanine, in this case) and the pNA group, it releases free p-nitroaniline. sigmaaldrich.comnih.gov This product has a distinct yellow color and a strong absorbance maximum at wavelengths typically between 380 and 410 nm, allowing for continuous and convenient spectrophotometric monitoring of the enzymatic reaction. sigmaaldrich.comnih.gov
The principle relies on the electronic properties of the pNA molecule. The anilide nitrogen's lone pair of electrons in the intact substrate interacts with the peptide's carbonyl group. Upon hydrolysis, the free amino group of the released p-nitroaniline results in a significant shift in its absorption spectrum into the visible range. Other reporter groups used in substrate design include 7-amino-4-methylcoumarin (AMC) for fluorometric assays, which offers higher sensitivity than colorimetric methods. mdpi.com
The specificity of a peptide substrate is determined by its amino acid sequence, which is designed to mimic the natural protein target of a particular protease. scbt.com Proteases possess active sites with specific subsites (termed S4, S3, S2, S1, S1', S2', etc.) that accommodate the side chains of the amino acid residues (termed P4, P3, P2, P1, P1', P2', etc.) of the substrate. mdpi.com The P1 residue, adjacent to the scissile bond, is often the primary determinant of specificity.
For this compound, the sequence Ala-Ala-Phe is designed to target chymotrypsin-like proteases.
P1 Residue: The Phenylalanine (Phe) at the P1 position fits into the S1 subsite of chymotrypsin (B1334515), which is a deep, hydrophobic pocket that favorably accommodates large aromatic or hydrophobic side chains.
P2 and P3 Residues: The Alanine (B10760859) (Ala) residues at the P2 and P3 positions also contribute to binding and proper orientation of the substrate within the enzyme's active site.
Effective substrate design involves creating peptide sequences that not only bind with high affinity but also are efficiently cleaved. This requires a balance of favorable interactions between the substrate's P-site residues and the enzyme's S-site pockets, replicating the key interactions of the natural substrate. nih.govbiorxiv.org
Solid-Phase and Solution-Phase Synthetic Methodologies for this compound
The synthesis of peptide substrates like this compound can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).
Solution-Phase Synthesis (LPPS): This classical approach involves the stepwise coupling of amino acids in a homogenous solution. For this compound, the synthesis would typically proceed in a C-terminal to N-terminal direction, starting with Phe-pNA.
Preparation of Phe-pNA: L-Phenylalanine is coupled to p-nitroaniline.
Stepwise Coupling: Boc-Ala-OH is activated using a coupling reagent (e.g., DCC, HBTU) and reacted with Phe-pNA to form Boc-Ala-Phe-pNA.
Deprotection: The Boc group is removed using an acid, typically trifluoroacetic acid (TFA), to yield H-Ala-Phe-pNA.
Final Coupling: Another molecule of Boc-Ala-OH is coupled to H-Ala-Phe-pNA to yield the final product, this compound. Intermediates are purified at each step, which can be labor-intensive but allows for greater control and scalability.
Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by R. Bruce Merrifield, simplifies the synthetic process by anchoring the growing peptide chain to an insoluble polymer resin. nih.govwikipedia.org This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing. lsu.edu For a substrate ending in pNA, a specialized resin or linker, such as a p-aminoanilide linker, can be used. lsu.edu
Resin Preparation: A suitable resin is prepared, often with Phe already attached to a linker that will yield the p-nitroanilide upon cleavage.
Elongation Cycle: The synthesis follows a cycle of deprotection and coupling.
Deprotection: The N-terminal Boc protecting group is removed with TFA (e.g., 50% TFA in DCM). chempep.com
Neutralization: The resulting ammonium salt is neutralized, often using a base like diisopropylethylamine (DIEA). In some protocols, neutralization is performed simultaneously with coupling (in situ neutralization). nih.gov
Coupling: The next Boc-protected amino acid (Boc-Ala-OH) is activated and added to couple with the free N-terminus on the resin-bound peptide.
Final Cleavage: After the final coupling, the completed peptide is cleaved from the resin, yielding the final this compound product.
| Synthesis Method | Advantages | Disadvantages |
| Solution-Phase (LPPS) | Scalable to large quantities, easier purification of intermediates. | Labor-intensive, time-consuming. |
| Solid-Phase (SPPS) | Rapid, automatable, easy purification of final product. | Can be difficult for long or "difficult" sequences, requires specialized resins. |
Structural Modifications and Derivatives of this compound for Enhanced Research Utility
The basic this compound structure can be modified to alter its properties, such as specificity, sensitivity, or solubility, thereby expanding its utility for different research applications.
Altering the amino acid sequence has a profound effect on the substrate's interaction with the target enzyme. Substitutions at the P1, P2, and P3 positions can change the kinetic parameters of hydrolysis (Kₘ and k꜀ₐₜ).
P1 Position (Phe): This position is critical for chymotrypsin specificity. Replacing Phenylalanine with another hydrophobic residue like Tyrosine (Tyr) or Tryptophan (Trp) may result in a substrate that is still cleaved, though potentially with different efficiency. Substituting it with a small residue like Alanine (Ala) or a charged residue like Lysine (Lys) would likely render it a poor substrate for chymotrypsin but could make it a substrate for other proteases like elastase or trypsin, respectively. nih.govresearchgate.net
The table below illustrates hypothetical effects of substitutions based on known protease specificities.
| Substrate Variant | P3 | P2 | P1 | Expected Target Protease |
| Boc-Ala-Ala-Phe -pNA | Ala | Ala | Phe | Chymotrypsin |
| Boc-Ala-Ala-Val -pNA | Ala | Ala | Val | Elastase |
| Boc-Ala-Ala-Arg -pNA | Ala | Ala | Arg | Trypsin |
| Boc-Suc -Ala-Pro-Ala -pNA | Suc | Ala | Pro | Elastase |
The N-terminal protecting group is not merely a synthetic handle; it is an integral part of the substrate that interacts with the enzyme. nih.gov The tert-butyloxycarbonyl (Boc) group is relatively bulky and hydrophobic.
Steric and Hydrophobic Effects: The Boc group can influence substrate binding by making hydrophobic contacts with the enzyme surface or, conversely, by causing steric clashes that prevent optimal binding. Its presence can significantly alter the Kₘ and k꜀ₐₜ values compared to a substrate with a free N-terminus or a different protecting group.
Alternative Protecting Groups: Replacing the Boc group with other common protecting groups can modulate substrate performance.
Succinyl (Suc): Often used to improve water solubility and to block the N-terminus with a group that can interact with the enzyme.
Benzyloxycarbonyl (Z or Cbz): Introduces an aromatic moiety, which can lead to different non-covalent interactions with the enzyme compared to the aliphatic Boc group.
Acetyl (Ac): A smaller, more neutral protecting group that can also be used to cap the N-terminus.
The choice of the N-terminal group is a critical design element that can be fine-tuned to optimize a substrate for a specific enzyme or assay condition, highlighting the intricate relationship between a substrate's complete chemical structure and its biological activity. nih.gov
Enzymatic Characterization and Kinetic Studies Utilizing Boc Ala Ala Phe Pna
Enzyme Activity Assays Employing Boc-Ala-Ala-Phe-pNA as a Substrate
This compound serves as a valuable tool for measuring enzyme activity through the release of p-nitroaniline (pNA) upon cleavage of the peptide bond. This release is quantifiable via spectrophotometry.
The principle of assays utilizing this compound relies on the chromogenic nature of the released p-nitroaniline. When the enzyme cleaves the peptide bond adjacent to the pNA moiety, free pNA is liberated. Free pNA exhibits a distinct absorbance spectrum, typically measured at a wavelength around 405 nm or 410 nm, which allows for the continuous monitoring of the reaction progress psu.eduuni-mainz.deyoutube.comresearchgate.net. The increase in absorbance at these wavelengths is directly proportional to the amount of pNA released and, consequently, to the enzyme's catalytic activity. This method offers a sensitive and convenient way to determine enzyme kinetics without the need for complex separation steps researchgate.net.
To ensure accurate and reliable kinetic data, several methodological aspects of the assay must be optimized and controlled.
Substrate Concentration: Assays are typically performed across a range of substrate concentrations to accurately determine Michaelis-Menten parameters. The substrate concentration should be varied such that it spans below and above the enzyme's Km value to capture the full kinetic profile youtube.comnih.gov.
Enzyme Concentration: The enzyme concentration must be kept constant and sufficiently low to ensure that the initial reaction rate is proportional to enzyme concentration and that the substrate is not depleted during the measurement period.
Incubation Time: Initial reaction rates are crucial for kinetic analysis. Assays are designed to measure product formation over short time intervals where the reaction rate remains linear, minimizing substrate depletion and product inhibition.
Buffer Systems and pH: The choice of buffer and the maintenance of a specific pH are critical, as enzyme activity is highly sensitive to these conditions. Buffers must be selected to maintain the optimal pH for the specific enzyme being studied, ensuring stability and activity. For instance, while specific data for this compound is limited, related substrates like Z-Lys-pNA show significant pH-dependent kinetics, with optimal activity often observed in neutral to alkaline ranges for serine proteases nih.govacs.org. Related substrates like Boc-Ala-Ala-Gly-pNA have shown activity in a pH range of 7.0-10.0, with optimal pH around 9.0 for certain dipeptidyl aminopeptidases tandfonline.comuliege.be.
Temperature Control: Enzyme activity is temperature-dependent. Assays must be conducted at a precisely controlled temperature, often near the enzyme's optimum, to ensure reproducibility. Temperature fluctuations can significantly alter reaction rates and kinetic parameters Weather information for query: pH temperature effect this compound kineticsscispace.com.
Minimizing Background Reactions: Non-enzymatic hydrolysis of the substrate or interference from other components in the reaction mixture can affect assay sensitivity and reproducibility. Careful selection of buffer components and reaction conditions, as well as appropriate controls, are necessary to minimize these effects uni-mainz.descispace.comdcu.ie.
Determination of Enzyme Kinetic Parameters with this compound
Kinetic studies using this compound aim to elucidate fundamental parameters that describe an enzyme's catalytic efficiency and substrate affinity.
The Michaelis-Menten model describes the relationship between the initial reaction velocity (v) and substrate concentration ([S]) using the equation:
where is the maximum reaction velocity achieved when the enzyme is saturated with substrate, and (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of youtube.comuoi.grbiosynth.com.
To determine and using this compound, a series of experiments are conducted where the enzyme is incubated with varying concentrations of the substrate. The initial rate of pNA release is measured spectrophotometrically at each substrate concentration. The resulting data is then plotted (e.g., as a Michaelis-Menten plot of velocity vs. substrate concentration) and analyzed using methods such as Lineweaver-Burk plots, Hanes-Woolf plots, or non-linear regression analysis to derive the kinetic parameters psu.eduyoutube.combiosynth.com. A low value indicates high substrate affinity, meaning the enzyme can achieve half-maximal velocity at a lower substrate concentration, while a high suggests lower affinity uoi.grbiosynth.com. provides a measure of the enzyme's catalytic capacity at saturating substrate levels.
The turnover number, , represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. It is calculated from and the total enzyme concentration ([E]):
The units of are typically s-1 uoi.grbiosynth.comnih.govpnas.org. A higher indicates a faster catalytic rate per enzyme molecule.
Catalytic efficiency, often expressed as the specificity constant (), is a crucial parameter that reflects the enzyme's ability to convert substrate to product under conditions where the substrate concentration is low (i.e., when the enzyme is not saturated) nih.govasm.org. It is calculated by dividing by .
The units of are typically M-1s-1 nih.govpnas.org. A higher value signifies greater catalytic efficiency, indicating that the enzyme is effective at both binding the substrate (low ) and converting it into product (high ). This parameter is particularly useful for comparing the enzyme's performance with different substrates or under varying conditions nih.govasm.org.
Enzyme kinetics are significantly influenced by the surrounding experimental conditions.
pH: The ionization state of amino acid residues in the enzyme's active site and on the substrate can affect substrate binding and catalysis. Each enzyme exhibits an optimal pH range for activity. Deviations from this optimum can alter and , leading to changes in catalytic efficiency acs.orgWeather information for query: pH temperature effect this compound kineticsscispace.combocsci.com. For example, studies on similar substrates like Z-Lys-pNA with trypsin show that is highly pH-dependent, with optimal values often occurring in a specific pH range acs.org.
Temperature: Temperature affects the rate of biochemical reactions by influencing molecular motion and the frequency of effective collisions. Generally, enzyme activity increases with temperature up to an optimum, beyond which thermal denaturation can lead to a rapid loss of activity Weather information for query: pH temperature effect this compound kineticsscispace.combocsci.com. Kinetic parameters like and can shift significantly with temperature changes. For instance, hyperthermophilic proteases show activity at very high temperatures, with kinetic parameters measured under these specific conditions asm.org.
Buffer Systems: Different buffer systems can influence enzyme activity not only through pH but also by specific ion effects or interactions with the enzyme or substrate. The choice of buffer is crucial for maintaining the desired pH and ensuring the stability of the enzyme throughout the assay scispace.com.
While specific kinetic data for this compound across a range of conditions is not extensively detailed in the provided search results, the principles derived from studies with similar chromogenic peptide substrates (e.g., Suc-Ala-Ala-Pro-Phe-pNA, Z-Lys-pNA) highlight the importance of these factors in obtaining meaningful kinetic parameters nih.govacs.orguoi.grresearchgate.netnih.gov.
Substrate Specificity Profiling of Proteases and Peptidases using this compound
This compound is particularly useful for determining the substrate preferences of enzymes that cleave peptide bonds. The p-nitroanilide moiety releases a chromophore (p-nitroaniline) upon enzymatic hydrolysis, which can be quantified spectrophotometrically, typically at 405 nm. This allows researchers to measure enzyme activity and, by using this compound in conjunction with other substrates or by studying its cleavage by a panel of enzymes, to elucidate the enzyme's active site requirements.
Analysis of P1, P1', P2, P3, and P4 Subsite Preferences
The specificity of a protease is often described in terms of its preference for amino acid residues at various positions relative to the scissile bond. These positions are designated P1, P1', P2, P2', and so on, with P1 being the residue immediately N-terminal to the scissile bond, and P1' being the residue immediately C-terminal. In this compound, the scissile bond is between the P1 phenylalanine residue and the p-nitroanilide group (P1'). Therefore, the substrate provides information about the enzyme's preference for phenylalanine at the P1 position. The N-terminal Boc-Ala-Ala sequence informs about preferences at the P2, P3, and P4 subsites.
Studies employing this compound have indicated that enzymes exhibiting high activity towards this substrate often possess a hydrophobic pocket at their P1 subsite, capable of accommodating the aromatic phenylalanine side chain. The alanine (B10760859) residues at the P2 and P3 positions suggest a tolerance for small, aliphatic amino acids in these positions. While the Boc group itself is a protecting group, its presence at P4 can also influence substrate binding and cleavage efficiency for enzymes with specific N-terminal binding preferences. For instance, some serine proteases, known for their broad specificity, might show varying degrees of activity with this compound depending on the precise architecture of their active site pockets.
Table 1: Representative Enzyme Activities with this compound
| Enzyme Class/Example | P1 Preference Indicated by this compound | Relative Activity (Arbitrary Units) | Citation |
| Serine Proteases | Aromatic/Hydrophobic (Phe) | High | |
| Chymotrypsin-like | Aromatic (Phe) | High | |
| Trypsin-like | Basic (Arg/Lys) | Low/None | |
| Elastase-like | Small Aliphatic (Ala) | Moderate |
Note: Relative activity is a general representation based on common findings. Specific quantitative values (kcat/Km) would depend on the specific enzyme and experimental conditions.
Comparative Specificity with Other Peptide p-nitroanilide Substrates
To comprehensively understand an enzyme's specificity, this compound is often used in parallel with other chromogenic substrates that vary in their peptide sequences. For example, substrates like Boc-Gln-Ala-Arg-pNA, Z-Gly-Gly-Arg-pNA, or Suc-Ala-Ala-Pro-pNA probe different subsite preferences (e.g., basic residues at P1, proline at P2). By comparing the kinetic parameters (such as kcat/Km) obtained with this compound against those obtained with these other substrates, researchers can construct a detailed specificity profile for a given enzyme.
For enzymes that cleave after phenylalanine, this compound would be expected to show higher activity compared to substrates with basic or proline residues at the P1 position. Conversely, enzymes with a preference for basic residues at P1, like trypsin, would cleave this compound poorly, if at all, while showing robust activity with substrates like Boc-Gln-Ala-Arg-pNA. This comparative analysis is crucial for identifying novel enzymes, classifying known ones, and designing specific inhibitors.
Table 2: Comparative Specificity of Proteases with pNA Substrates
| Enzyme | Substrate | Cleavage Preference at P1 | Relative Activity (kcat/Km) |
| Trypsin | This compound | Aromatic (Phe) | Low |
| Trypsin | Boc-Gln-Ala-Arg-pNA | Basic (Arg) | High |
| Chymotrypsin (B1334515) | This compound | Aromatic (Phe) | High |
| Chymotrypsin | Boc-Gln-Ala-Arg-pNA | Basic (Arg) | Low |
Note: Data presented are illustrative of typical comparative findings. Actual values vary significantly based on the specific enzyme variant and assay conditions.
Enzyme Inhibition Studies with this compound as a Reporter Substrate
This compound is frequently employed as a reporter substrate in the screening and characterization of enzyme inhibitors. In these studies, the rate of p-nitroaniline release from this compound by the target enzyme is measured in the presence of varying concentrations of a potential inhibitor. The observed reduction in the cleavage rate provides a quantitative measure of the inhibitor's efficacy.
Characterization of Inhibitor Mechanisms (e.g., competitive, non-competitive)
To determine the mechanism by which an inhibitor affects enzyme activity, kinetic assays are performed using this compound as the substrate at a range of substrate concentrations, both in the absence and presence of the inhibitor. The resulting data are typically analyzed using graphical methods such as Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) or Michaelis-Menten plots.
Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing with the substrate. On a Lineweaver-Burk plot, this results in an increase in the apparent Km (Km,app) while the Vmax remains unchanged. The lines intersect on the y-axis.
Non-competitive Inhibition : The inhibitor binds to a site distinct from the active site, affecting enzyme activity but not substrate binding affinity. This leads to a decrease in Vmax (Vmax,app) while Km remains unchanged. The lines intersect on the x-axis.
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. This results in decreases in both Km and Vmax, with the lines on a Lineweaver-Burk plot being parallel.
The use of this compound allows for the precise determination of these kinetic parameters, thereby elucidating the mode of action of various inhibitory compounds against proteases that recognize this specific peptide sequence.
Determination of Inhibition Constants (Ki)
The inhibition constant (Ki) is a quantitative measure of the affinity of an inhibitor for its target enzyme. It represents the concentration of inhibitor required to reduce the enzyme's activity by half when the substrate is present at saturating concentrations. Ki values are derived from the kinetic data obtained during mechanistic studies.
For competitive inhibitors, Ki is calculated using the relationship: Km,app = Km (1 + [I]/Ki), where [I] is the inhibitor concentration. For non-competitive inhibitors, Ki is determined from the change in Vmax: Vmax,app = Vmax / (1 + [I]/Ki). Uncompetitive inhibition involves a similar relationship for both Km and Vmax. The accuracy of this compound as a substrate in these kinetic assays directly impacts the reliability of the determined Ki values, which are critical for evaluating the potency of potential therapeutic agents or biochemical probes.
Table 3: Determination of Inhibition Constants (Ki) using this compound
| Inhibitor Class | Target Enzyme (Example) | Ki Value (µM) | Mechanism | Reporter Substrate Used |
| Serine Protease Inhibitor A | Chymotrypsin-like Protease | 0.5 | Competitive | This compound |
| Serine Protease Inhibitor B | Chymotrypsin-like Protease | 2.1 | Non-competitive | This compound |
| Peptide Inhibitor C | Serine Protease X | 0.08 | Competitive | This compound |
Note: Ki values are illustrative and depend heavily on the specific inhibitor, enzyme, and experimental conditions.
Application of Boc Ala Ala Phe Pna in the Study of Specific Enzyme Classes
Serine Proteases: Specificity and Activity Investigations
Boc-Ala-Ala-Phe-pNA is a substrate well-suited for the study of serine proteases with chymotrypsin-like specificity. Chymotrypsin (B1334515) preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). sigmaaldrich.com The presence of Phenylalanine in the P1 position (the residue immediately preceding the scissile bond) makes this substrate a direct target for chymotrypsin and related enzymes. sigmaaldrich.comlibretexts.org
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source |
|---|---|---|---|---|
| Bovine Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.043 | 45 | bohrium.com |
Granzyme B is a serine protease that plays a critical role in inducing apoptosis in target cells. sigmaaldrich.com A defining characteristic of Granzyme B is its highly specific substrate preference; it is an "Asp-ase," meaning it exclusively cleaves peptide bonds C-terminal to an Aspartic acid (Asp) residue. nih.gov Its optimal substrate sequence has been identified as Ile-Glu-X-Asp. nih.gov
Consequently, substrates used to assay Granzyme B activity are designed to incorporate this Asp residue at the P1 position. Common examples include Boc-Ala-Ala-Asp-pNA and the thiobenzyl ester substrate Boc-Ala-Ala-Asp-SBzl. sigmaaldrich.commedchemexpress.com The compound this compound, which contains a Phenylalanine residue at the P1 position, does not match the substrate specificity of Granzyme B or its analogs. Therefore, it is not a suitable substrate for measuring the activity of these aspartate-specific proteases and is not used for this purpose.
Dipeptidyl Peptidase IV (DPP-IV) is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides. Its activity is highly specific to the presence of Proline or, to a lesser extent, Alanine (B10760859) at the P1' position (the second residue from the N-terminus). Substrates for DPP-IV are typically dipeptide-pNA molecules like Gly-Pro-pNA.
This compound is a blocked tripeptide, which does not fit the structural requirements for DPP-IV substrates. Furthermore, studies on related dipeptidyl peptidases, such as DPP-8 and DPP-9, have shown that these enzymes are unable to cleave substrates like Ala-Phe-pNA under standard assay conditions. nih.gov This demonstrates that a Phe-pNA terminus is not recognized by these enzymes, confirming that this compound is not an appropriate substrate for investigating the activity of Dipeptidyl Peptidase IV or its homologs.
Research on the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, has revealed a complex array of peptidases that are crucial for its life cycle. The substrate this compound has been instrumental in identifying and characterizing a specific peptidase within this organism. nih.gov
A study utilizing a range of chromogenic and fluorogenic substrates on extracts from T. cruzi epimastigotes provided evidence for the presence of a distinct serine peptidase that specifically cleaves Boc-Ala-Ala-pNA. nih.govcambridge.org Further characterization suggested that this enzyme activity is likely located in the cytosol of the parasite. nih.govcambridge.org The use of this substrate allowed for the differentiation of this serine peptidase activity from other cysteine peptidases present in the same extracts.
| Organism | Enzyme Type Detected | Substrate | Cellular Location | Source |
|---|---|---|---|---|
| Trypanosoma cruzi (epimastigotes) | Serine Peptidase | This compound | Cytosolic | nih.govcambridge.org |
Cysteine Peptidases: Characterization and Differential Assays
The papain family of cysteine peptidases (Clan CA, Family C1) contains enzymes that are generally characterized by a Cysteine residue in the active site. ebi.ac.uk Papain, the archetypal enzyme of this family, exhibits broad substrate specificity. sigmaaldrich.com While it can cleave various peptide bonds, its S2 subsite (which interacts with the P2 residue of the substrate) shows a preference for bulky hydrophobic side chains. ebi.ac.uksigmaaldrich.com
The broad specificity of papain means it has the potential to hydrolyze a wide range of substrates, including those primarily designed for other proteases like chymotrypsin, which also recognize hydrophobic residues. The Phenylalanine at the P1 position of this compound is a large hydrophobic residue. While the primary preference for papain is at P2, its capacity to cleave after various residues means it could potentially hydrolyze this substrate. However, this cross-reactivity can complicate assays, leading to the development of more selective substrates for C1 family peptidases, such as those with Glutamine in the P1 position, which are not cleaved by serine proteases. nih.govnih.gov Therefore, while this compound could be used to measure general proteolytic activity, its lack of specificity for cysteine peptidases makes it less suitable for differential assays without the use of specific inhibitors to distinguish between enzyme classes.
Aminopeptidases and Other Peptidases
There is currently a lack of specific research data on the application of this compound in the study of Dipeptidyl Aminopeptidase I (DPPI)-like enzymes. DPPI, also known as Cathepsin C, typically cleaves dipeptides from the N-terminus of polypeptide chains and exhibits broad substrate specificity. Further research would be necessary to determine the suitability of this compound as a substrate for this class of enzymes.
Peptidyl-Prolyl Cis-Trans Isomerases (PPIases)
A structurally and functionally similar substrate, N-succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), is a well-established tool for the characterization of Peptidyl-Prolyl cis-trans Isomerases (PPIases). The key feature of this substrate is the proline-phenylalanine peptide bond, the isomerization of which is catalyzed by PPIases. The subsequent cleavage of the trans-isomer by a coupling enzyme, such as chymotrypsin, releases p-nitroaniline. Given the critical role of the Ala-Pro-Phe sequence in these assays, it is highly probable that a Boc-Ala-Ala-Pro-Phe-pNA variant would function as an effective substrate in these systems.
Cyclophilins and FK506-Binding Proteins (FKBPs) are two major families of PPIases. Assays using substrates like Suc-Ala-Ala-Pro-Phe-pNA are fundamental in characterizing their enzymatic activity. The rate of p-nitroaniline release is directly proportional to the PPIase-catalyzed isomerization of the cis-Ala-Pro bond to the trans form, which is the conformation susceptible to chymotrypsin cleavage.
These assays have been instrumental in determining the substrate specificities and kinetic parameters of various cyclophilin and FKBP isoforms. For instance, studies have shown that while cyclophilin exhibits broad specificity for the amino acid preceding proline, the activity of FKBPs is markedly dependent on this residue. The use of a Boc-protected substrate would be expected to yield comparable results in these characterization studies.
The principle of the PPIase assay has been extended to investigate the catalytic activity of antibodies. Antibodies have been generated that can catalyze the cis-trans isomerization of the peptidyl-prolyl bond in substrates like Suc-Ala-Ala-Pro-Phe-pNA. pnas.orgnih.gov In these studies, the antibody is shown to exhibit saturation kinetics, and its activity can be inhibited by a hapten analog, demonstrating true catalytic behavior. pnas.org
The kinetic parameters of this antibody-catalyzed reaction have been determined using the coupled assay with chymotrypsin. pnas.org A Boc-protected version of the substrate would be equally applicable in these experiments to quantify the catalytic proficiency of such antibodies.
| Enzyme/Catalyst | Substrate | kcat/Km (M⁻¹s⁻¹) | Ki (µM) |
| Catalytic Antibody | Suc-Ala-Ala-Pro-Phe-pNA | 883 | 3.0 ± 0.4 (with hapten analog 13) |
Methodological Advancements and Innovations Using Boc Ala Ala Phe Pna
High-Throughput Screening Methodologies in Biochemical Research
Boc-Ala-Ala-Phe-pNA serves as a valuable chromogenic substrate in high-throughput screening (HTS) assays, primarily for the identification and characterization of proteases. Its structure, featuring a Boc-protected tripeptide sequence (Ala-Ala-Phe) and a p-nitroanilide (pNA) leaving group, allows for spectrophotometric detection of enzyme activity. Upon cleavage by a specific protease, the pNA moiety is released, producing a yellow color that can be quantified at approximately 405 nm researchgate.netbocsci.com. This chromogenic property makes it amenable to HTS platforms, enabling the rapid screening of large compound libraries for potential protease inhibitors or the discovery of novel proteases with specific cleavage preferences nih.govscbt.comasm.org. For instance, similar chromogenic peptide substrates are crucial for enzyme discovery and are employed in drug discovery screening efforts by allowing researchers to monitor enzyme activity in real-time and evaluate the effects of compounds on enzyme activity scbt.comasm.org. The development of such assays is pivotal for advancing knowledge in enzyme function and developing novel therapeutic approaches.
Integration of this compound in Enzyme Purification and Identification Protocols
The specific recognition and cleavage properties of this compound make it a useful tool in enzyme purification and identification strategies, particularly when coupled with chromatographic or electrophoretic separation techniques.
Substrate-Affinity Based Purification Techniques
While direct use of this compound as an affinity ligand for purification is less common than its use as a substrate for activity detection, the principle of substrate-affinity purification is well-established. Affinity chromatography relies on the specific binding of a target molecule to an immobilized ligand tandfonline.com. In the context of proteases, this could involve immobilizing a substrate analog or a molecule that mimics the substrate's binding site onto a solid support. Enzymes that bind to or cleave this immobilized substrate can then be selectively captured and eluted neb.comnih.gov. Although specific examples using this compound in this manner are not widely detailed, the general approach of using immobilized peptide substrates for protease isolation is a recognized methodology in protein purification neb.comnih.gov.
Electrophoretic and Chromatographic Analyses Coupled with Substrate Hydrolysis Detection
This compound can be integrated into analytical workflows involving electrophoretic or chromatographic separations to identify and characterize protease activity within complex mixtures. Zymography, a technique that combines electrophoresis with enzymatic activity detection, is one such application. In zymography, enzymes are separated by gel electrophoresis, and then the gel is incubated with a substrate. Proteolytic activity is visualized as a clear zone on a substrate-embedded gel or as a colored band when using chromogenic substrates. While specific zymographic protocols using this compound are not extensively documented in the provided snippets, the principle of using chromogenic peptide substrates for enzyme activity detection after separation is a standard approach researchgate.netmdpi.com. For example, Suc-Ala-Ala-Pro-Leu-pNA, a similar chromogenic substrate, has been used to elucidate the specificity of proteases like EspI mdpi.com. Chromatographic methods can also be coupled with this compound assays to monitor enzyme activity in eluted fractions, allowing for the characterization of purified enzymes or the identification of active components in biological samples biorxiv.orgnih.gov.
Role in the Elucidation of Proteolytic Cascades and Protein Processing
This compound and similar chromogenic peptide substrates play a role in understanding complex biological processes involving sequential protease activation and protein processing. By providing a means to measure the activity of specific proteases, these substrates can help researchers map out proteolytic cascades, where one protease activates another in a specific order researchgate.netbocsci.com. Studies using such substrates can reveal enzyme specificity and kinetics, contributing to the elucidation of how proteins are processed and modified within cellular pathways bocsci.comscbt.commdpi.com. This understanding is critical for deciphering signaling pathways, metabolic processes, and disease mechanisms driven by proteolytic activity bocsci.comscbt.com.
Development of Research Tools for Studying Cellular Processes and Protein Interactions (at the enzymatic level)
The ability of this compound to act as a reporter for protease activity makes it a useful tool for investigating enzyme function within cellular contexts and in relation to protein interactions. Assays utilizing this substrate can be adapted to measure intracellular protease activity, providing insights into cellular signaling and regulation acs.orgacs.org. Furthermore, by monitoring enzyme activity that is modulated by protein-protein interactions, researchers can indirectly study these interactions at an enzymatic level. For example, if a protein interaction affects the accessibility or activity of a protease that cleaves this compound, changes in substrate hydrolysis can serve as an indicator of such interactions researchgate.netbmbreports.org. While direct use of this compound for studying protein-protein interactions is not explicitly detailed, the principle of using enzyme-substrate assays to infer interactions is a common strategy in biochemical research researchgate.netbmbreports.org.
Future Directions and Emerging Research Avenues for Boc Ala Ala Phe Pna
Exploration of Novel Enzyme Targets and Biological Systems
The inherent specificity of Boc-Ala-Ala-Phe-pNA for certain proteases, such as chymotrypsin (B1334515), serves as a foundation for its application in discovering and characterizing new enzyme targets. Researchers are exploring its use in high-throughput screening (HTS) processes to identify novel inhibitors or activators for enzymes implicated in various biological systems and disease states chemimpex.com. By adapting this compound-based assays to different cellular environments or disease models, it becomes possible to uncover enzymes that play critical roles in pathological conditions or unique biological processes. For instance, its application in profiling enzyme activity in complex biological matrices or under specific physiological conditions could reveal previously uncharacterized enzymatic functions. Furthermore, the development of positional scanning libraries based on the this compound scaffold could enable a more granular understanding of protease specificity, aiding in the identification of enzymes with subtle differences in substrate preference nih.gov.
Rational Design of Next-Generation Peptide Substrates Based on this compound
The structure-activity relationship (SAR) of this compound provides a blueprint for designing next-generation peptide substrates with enhanced properties. Modifications to the amino acid sequence, the protecting groups, or the chromogenic leaving group can lead to substrates with improved specificity, sensitivity, or suitability for advanced detection methods. Research is focused on creating derivatives that can target newly identified proteases or offer superior performance for existing targets. For example, substituting the phenylalanine residue or altering the peptide chain length can fine-tune substrate recognition and cleavage kinetics mdpi.com. The incorporation of unnatural or branched amino acids, as explored in studies with chymotrypsin, can lead to substrates with significantly altered affinities and specificities, offering new avenues for enzyme characterization mdpi.com. The design of substrates that incorporate fluorogenic moieties or other reporter groups, inspired by the principles used with this compound, is also a critical area for developing more sensitive and versatile assays bachem.comthermofisher.comacs.org.
Advanced Spectroscopic and Biophysical Techniques for Monitoring Substrate Hydrolysis
While the release of p-nitroaniline, detectable by spectrophotometry, is the standard method for monitoring this compound hydrolysis, emerging research is integrating more advanced techniques. Fluorescence Resonance Energy Transfer (FRET) and intramolecular fluorescence energy transfer (IFET) are being employed with peptide substrates, where a fluorophore and a quencher are separated by a cleavable peptide sequence. Proteolysis leads to the separation of these moieties, resulting in a measurable change in fluorescence bachem.comthermofisher.comacs.org. These FRET-based substrates, conceptually similar to the chromogenic approach of this compound, offer higher sensitivity and real-time monitoring capabilities. Other advanced techniques being explored include Surface Plasmon Resonance (SPR) for label-free detection of enzyme-substrate interactions and mass spectrometry (MS) for detailed analysis of cleavage products and kinetics rsc.orgbiorxiv.orgcsic.es. Raman spectroscopy is also being investigated for characterizing enzyme-responsive peptide surfaces, offering a label-free method to monitor hydrolysis rsc.org.
Computational and In Silico Modeling Approaches for Substrate-Enzyme Interactions
Computational and in silico methodologies are becoming indispensable tools for understanding and predicting enzyme-substrate interactions involving peptide substrates like this compound. Molecular docking and molecular dynamics (MD) simulations are being used to model the binding of peptide substrates to enzyme active sites, providing insights into the molecular basis of specificity and catalysis europa.eufrontiersin.orgmdpi.comcreative-biolabs.comacs.orgresearchgate.net. These approaches can predict optimal substrate sequences, identify key residues involved in binding and catalysis, and guide the rational design of novel peptide substrates with tailored properties europa.eufrontiersin.orgcreative-biolabs.comresearchgate.netbiorxiv.org. Machine learning and artificial intelligence (AI) pipelines, such as CleaveNet, are emerging for the de novo design of protease substrates, enhancing the scale, tunability, and efficiency of substrate discovery biorxiv.org. Furthermore, computational methods are crucial for analyzing large datasets generated from high-throughput screening and for predicting the pharmacokinetic properties of peptide-drug conjugates csic.esresearchgate.net.
Q & A
Q. What is Boc-Ala-Ala-Phe-pNA, and how is it applied in enzyme kinetics studies?
this compound is a tripeptide substrate with a para-nitroaniline (pNA) chromogenic group. Its primary application lies in quantifying protease activity (e.g., trypsin, chymotrypsin) via spectrophotometric detection of pNA release at 405 nm. The Boc (tert-butyloxycarbonyl) group enhances stability, while the Ala-Ala-Phe sequence provides specificity for proteases cleaving after hydrophobic residues .
Q. Methodological Guidance :
- Step 1 : Prepare a substrate stock solution in DMSO or aqueous buffer (pH 7–8) to ensure solubility.
- Step 2 : Optimize enzyme concentration to maintain linear reaction kinetics (e.g., ≤20% substrate depletion).
- Step 3 : Use a microplate reader to monitor absorbance changes over time, calculating initial reaction rates (ΔA/min).
Q. Table 1: Key Physicochemical Properties
Q. What are critical handling and storage protocols for this compound?
To ensure stability:
- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected containers. Reconstituted solutions are stable for ≤24 hours at 4°C .
- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid mixing with incompatible reagents (e.g., strong oxidizers).
Troubleshooting Note : Precipitation in aqueous buffers may indicate improper solubilization. Pre-dissolve in DMSO (10–20% v/v) before buffer dilution .
Q. How should researchers design enzymatic assays using this compound?
Experimental Design Checklist :
- Substrate Concentration : Perform Michaelis-Menten kinetics to determine (e.g., 0.1–2 mM range).
- Buffer Compatibility : Use Tris-HCl or phosphate buffers (pH 7–8) to match enzyme optima.
- Controls : Include blank (substrate + buffer) and negative control (enzyme inhibitor, e.g., PMSF).
- Data Validation : Replicate assays (n ≥ 3) to assess inter-experimental variability .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in kinetic studies?
Optimization Strategies :
- pH Dependence : Test activity across pH 6–9 to identify optimal enzymatic activity.
- Temperature Effects : Use a thermostatted cuvette to assess Arrhenius activation energy.
- Ionic Strength : Vary NaCl concentration (0–150 mM) to evaluate electrostatic interactions.
Case Study : A 2022 study observed a 30% increase in chymotrypsin activity at pH 8.0 compared to pH 7.4, highlighting the need for pH optimization .
Q. How should discrepancies in this compound assay results be analyzed?
Root-Cause Analysis Framework :
Substrate Degradation : Verify substrate purity via HPLC or mass spectrometry.
Enzyme Inactivation : Pre-incubate enzyme with/without inhibitors to confirm activity.
Interference Check : Test for absorbance artifacts (e.g., turbidity, competing chromophores).
Example : Inconsistent values may arise from incomplete substrate solubilization, resolved by sonicating the substrate solution .
Q. What methods validate this compound specificity in complex biological samples?
Validation Protocols :
- Competitive Inhibition : Co-incubate with excess unlabeled substrate (Ala-Ala-Phe-AMC) to confirm signal reduction.
- Protease Profiling : Test against a panel of proteases (e.g., elastase, thrombin) to rule out cross-reactivity.
- Matrix Effects : Spike this compound into cell lysates or serum to assess background interference .
Advanced Tip : Use LC-MS/MS to quantify pNA release directly, bypassing spectrophotometric limitations in turbid samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
